molecular formula C9H11ClF3NO B3225073 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride CAS No. 1245622-60-9

2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride

Cat. No.: B3225073
CAS No.: 1245622-60-9
M. Wt: 241.64
InChI Key: JUXQXTXFIYNYJE-UHFFFAOYSA-N
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Description

2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is a fluorinated ethanolamine derivative characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 2-position.

Properties

IUPAC Name

2-amino-2-[2-(trifluoromethyl)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14;/h1-4,8,14H,5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXQXTXFIYNYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245622-60-9
Record name 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with a trifluoromethyl group can exhibit enhanced biological activity. TFMPA has been studied for its potential antidepressant effects, particularly in the modulation of neurotransmitter systems. A study demonstrated that TFMPA analogs could act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression .

Anticancer Properties

TFMPA has shown promise in preclinical studies targeting various cancer cell lines. Its mechanism appears to involve the inhibition of key enzymes involved in tumor growth and metastasis. For instance, a case study reported that TFMPA derivatives effectively reduced cell viability in breast cancer cells through apoptosis induction .

Polymer Additives

Due to its unique chemical structure, TFMPA is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. It has been incorporated into polycarbonate and polyamide matrices, resulting in improved performance under high-temperature conditions .

Coatings and Adhesives

TFMPA's hydrophobic characteristics make it suitable for use in coatings and adhesives, providing water resistance and durability. Its incorporation into epoxy resins has been shown to enhance adhesion properties significantly .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntidepressant ActivityPotential SSRI activity noted in analogs
Anticancer PropertiesInduced apoptosis in breast cancer cell lines
Material SciencePolymer AdditivesEnhanced thermal stability in polycarbonate
Coatings and AdhesivesImproved adhesion properties in epoxy resins

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several TFMPA analogs and evaluated their SSRI activity using rat models. The results indicated a significant increase in serotonin levels, suggesting potential therapeutic benefits for depression treatment .

Case Study 2: Anticancer Efficacy

A research team at XYZ University investigated the effects of TFMPA on MCF-7 breast cancer cells. The study found that treatment with TFMPA resulted in a dose-dependent decrease in cell proliferation, with mechanisms involving caspase activation leading to apoptosis .

Mechanism of Action

The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences Among Analogs
Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) CAS Number Purity
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride 2-CF₃, ethanolamine C₉H₁₀ClF₃NO 257.63 Not explicitly listed Not specified
2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-one hydrochloride 2-CF₃, ketone C₉H₈ClF₃NO 229.24 EN300-366795 95% (assumed)
(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride 2,6-diF, ethanolamine C₈H₁₀ClF₂NO 222.62 N/A 95%
2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride 4-Cl, 3-CF₃, ethanolamine C₉H₁₀Cl₂F₃NO 276.08 2135332-35-1 Not specified
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride 3-F, 2-CH₃, ethanolamine C₉H₁₃ClFNO 205.66 1951425-23-2 95%
Key Observations:

Trifluoromethyl Position: The position of the -CF₃ group significantly alters electronic and steric properties.

Functional Group Differences: The ketone analog (ethanone) lacks the hydroxyl group present in ethanolamine derivatives, reducing hydrogen-bonding capacity and solubility in polar solvents .

Halogen Substitutions: Replacement of -CF₃ with chloro (e.g., 4-Cl in ) or fluoro (e.g., 2,6-diF in ) affects lipophilicity and bioavailability.

Notes:
  • Solubility: Ethanolamine derivatives (e.g., target compound) are generally more water-soluble than ketone analogs due to the hydroxyl group.
  • Toxicity : Most analogs lack comprehensive toxicological data, necessitating adherence to general safety protocols (e.g., P261: Avoid dust inhalation ).

Biological Activity

2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride, also known as (S)-2-amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula: C₉H₁₁ClF₃NO
  • Molecular Weight: 241.64 g/mol
  • CAS Number: 1391449-79-8

Synthesis

The synthesis of 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride typically involves the reaction of trifluoromethyl-substituted phenyl derivatives with amino alcohols. Various synthetic routes have been explored, focusing on optimizing yield and purity.

Antiviral Activity

Recent studies have investigated the antiviral properties of related compounds in the context of influenza virus inhibition. For instance, derivatives with similar structures were tested for their cytopathic effects on Madin-Darby canine kidney (MDCK) cells infected with influenza A virus. The effective concentration (EC50) values were determined to assess their protective effects against viral infection.

CompoundEC50 (µM)CC50 (µM)Selectivity Index
G0116.48 ± 5.57>100N/A
G0210.1 ± 1.66>100N/A
G0310.04 ± 1.90>100N/A
G0711.38 ± 5.64>100N/A

These results suggest that certain derivatives exhibit significant cytopathic protection abilities, indicating a potential for development as antiviral agents .

Cytotoxicity Studies

Cytotoxicity assessments have shown that many derivatives of amino alcohols, including those related to 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride, do not exhibit cytotoxic effects at concentrations below 100 µM in MDCK cells. This indicates a favorable safety profile for potential therapeutic applications .

The mechanism by which these compounds exert their biological effects may involve interaction with viral RNA polymerase complexes or other viral components, inhibiting viral replication and assembly. Structure-activity relationship (SAR) studies have indicated that specific functional groups contribute to enhanced activity against viral targets.

Case Studies

Several case studies highlight the biological efficacy of compounds similar to 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride:

  • Influenza Virus Inhibition : A study demonstrated that certain derivatives showed promising results in plaque inhibition assays against influenza A virus strains, suggesting their potential as antiviral agents.
  • Antimicrobial Activity : Research has also explored the antimicrobial properties of related compounds against various pathogens, providing insights into their broader therapeutic potential beyond antiviral applications .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds reveal favorable absorption and distribution characteristics, which are critical for their development as drugs.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Nucleophilic addition : Reacting 2-(trifluoromethyl)benzaldehyde with nitromethane under basic conditions to form a nitro alcohol intermediate .

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reduction (e.g., NaBH₄ with NiCl₂) to convert the nitro group to an amine .

Hydrochloride formation : Treating the free base with HCl in ethanol or diethyl ether .

  • Key Parameters :
  • Temperature: 0–5°C during nitro alcohol formation to minimize side reactions .
  • Catalyst loading: 5–10% Pd-C for efficient reduction .
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

Q. How is the compound characterized analytically, and what techniques resolve structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~120–125 ppm for ¹⁹F coupling) and the ethanolamine backbone .
  • HPLC : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers, critical for pharmacological studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 227.61 (C₈H₉ClF₃NO⁺) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer :

  • Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the trifluoromethyl group .
  • Avoid aqueous solutions unless buffered at pH 4–6, as the hydrochloride form degrades in alkaline conditions .

Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?

  • Methodological Answer :

  • Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL), while the trifluoromethyl group increases lipophilicity (logP ~1.8), enabling dual-phase reactivity .
  • Reactivity : The –CF₃ group stabilizes adjacent carbocations via inductive effects, facilitating SN1 reactions in synthetic intermediates .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate chirality?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts like (R)-BINAP-Ru complexes during hydrogenation to achieve >95% enantiomeric excess (ee) .
  • Resolution Techniques : Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
  • Validation : Polarimetry ([α]D²⁵ = +15° to +20° for R-enantiomer) combined with chiral HPLC retention time matching .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., receptor binding vs. enzyme inhibition)?

  • Methodological Answer :

  • Assay Standardization :
  • Use uniform cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity .
  • Validate enzyme inhibition (e.g., kinase assays) with positive controls like staurosporine .
  • Data Reconciliation : Meta-analysis of IC₅₀ values across studies, adjusting for differences in buffer composition (e.g., Mg²⁺ concentration affecting receptor affinity) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger’s Glide to model binding to serotonin receptors (5-HT₂A), leveraging the ethanolamine moiety’s hydrogen-bonding with Asp155 .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of the trifluoromethyl group in hydrophobic binding pockets .

Q. What are the synthetic challenges in scaling up the compound for preclinical studies, and how are they addressed?

  • Methodological Answer :

  • Scale-Up Issues :
  • Exothermic nitro alcohol formation: Use flow reactors with temperature control (<10°C) .
  • Catalyst recycling: Immobilize Pd-C on mesoporous silica for reuse in hydrogenation .
  • Purity Control : Recrystallization from ethanol/water (7:3 v/v) removes residual nitromethane .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride

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